1-Phenyl-1H-imidazole trifluoromethanesulfonate
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Overview
Description
1-Phenyl-1H-imidazole trifluoromethanesulfonate is a chemical compound with the molecular formula C10H9F3N2O3S. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by the presence of a phenyl group attached to an imidazole ring, which is further bonded to a trifluoromethanesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-imidazole trifluoromethanesulfonate can be synthesized through the reaction of imidazole with trifluoromethanesulfonic acid and benzoyl chloride. The reaction typically involves dissolving imidazole in trifluoromethanesulfonic acid, followed by the addition of benzoyl chloride to form the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-imidazole trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is used as a coupling reagent in the synthesis of oligonucleotides.
Common Reagents and Conditions:
Solvents: Common solvents used in reactions involving this compound include acetonitrile and dimethylformamide (DMF).
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the product is often a modified oligonucleotide .
Scientific Research Applications
1-Phenyl-1H-imidazole trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives.
Medicine: The compound is utilized in the development of pharmaceuticals, especially those involving imidazole-based structures.
Industry: It finds applications in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Phenyl-1H-imidazole trifluoromethanesulfonate exerts its effects involves its role as a coupling reagent. It facilitates the formation of bonds between nucleotides in oligonucleotide synthesis by activating the phosphate group for nucleophilic attack . The molecular targets include the reactive sites on nucleotides, and the pathways involved are those related to nucleophilic substitution and coupling reactions.
Comparison with Similar Compounds
1-Phenylimidazole: Similar in structure but lacks the trifluoromethanesulfonate group.
1-Phenyl-1H-imidazol-3-ium triflate: Another imidazole derivative with a triflate group instead of trifluoromethanesulfonate.
Uniqueness: 1-Phenyl-1H-imidazole trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other imidazole derivatives. This makes it particularly useful in specific synthetic applications and coupling reactions .
Properties
IUPAC Name |
1-phenylimidazole;trifluoromethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGZYFHAFBWWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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